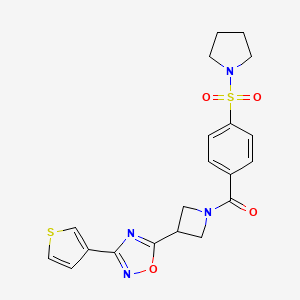![molecular formula C22H25NO4 B2389188 2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902956-48-2](/img/structure/B2389188.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl group, an octahydrobenzo[b][1,4]dioxin group, and an acetamide group. Biphenyls are aromatic hydrocarbons that consist of two connected phenyl rings. Octahydrobenzo[b][1,4]dioxins are cyclic compounds that contain a benzene ring fused to a 1,4-dioxin ring. Acetamides are the amide derivatives of acetic acid, featuring a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in various conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the acetamide group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in various reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its stability and rigidity, while the acetamide group could influence its polarity .Aplicaciones Científicas De Investigación
Novel Coordination Complexes and Antioxidant Activity
Researchers synthesized and characterized novel coordination complexes of pyrazole-acetamide derivatives, focusing on their structural properties and antioxidant activities. These studies included the synthesis of compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and their complexes, revealing significant antioxidant activity through in vitro assays (Chkirate et al., 2019).
Antitumor Activity Evaluation
Another research focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against various cancer cell lines. This work highlights the potential of acetamide derivatives in cancer therapy (Yurttaş et al., 2015).
Cytotoxic Activity of Acetamide Derivatives
A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated their synthesis and in vitro cytotoxic activity against cancer cell lines. One compound showed appreciable growth inhibition against eight cancer cell lines, indicating the therapeutic potential of these compounds (Al-Sanea et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesis and study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions were explored. These compounds showed good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs), along with molecular docking studies indicating strong binding affinity with cyclooxygenase 1 (COX1) (Mary et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-22(23-18-8-11-20-21(14-18)26-13-12-25-20)15-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-7,9-10,18,20-21H,8,11-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJGRZUKLKKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

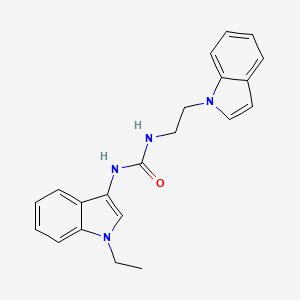
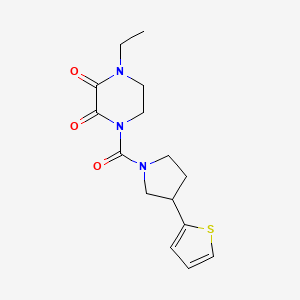


![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)
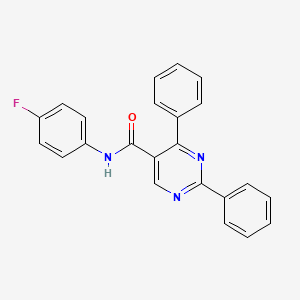
![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)
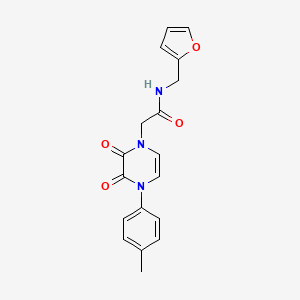
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)
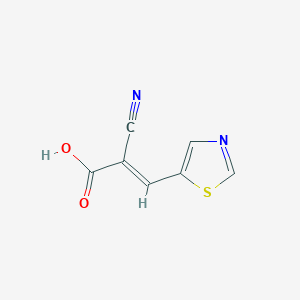
![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
